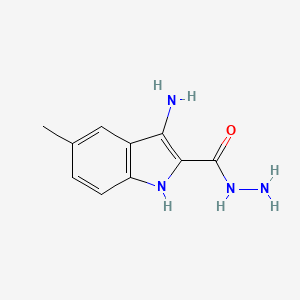
3-氨基-5-甲基-1H-吲哚-2-碳酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-5-methyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it an important target for chemical research .
科学研究应用
3-amino-5-methyl-1H-indole-2-carbohydrazide has several scientific research applications, including:
准备方法
The synthesis of 3-amino-5-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 3-amino-5-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
化学反应分析
3-amino-5-methyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
作用机制
The mechanism of action of 3-amino-5-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes . Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
相似化合物的比较
3-amino-5-methyl-1H-indole-2-carbohydrazide can be compared with other similar indole derivatives, such as:
3-amino-1H-indole-2-carbohydrazide: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-methyl-1H-indole-2-carbohydrazide: Lacks the amino group at the 3-position, which may influence its interaction with molecular targets.
3-amino-5-methyl-1H-indole-2-carboxylic acid:
The uniqueness of 3-amino-5-methyl-1H-indole-2-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
生物活性
3-Amino-5-methyl-1H-indole-2-carbohydrazide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its interactions with molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Amino-5-methyl-1H-indole-2-carbohydrazide is characterized by an indole structure, which consists of a fused benzene and pyrrole ring. The compound features an amino group at the 3-position and a methyl group at the 5-position of the indole ring, along with a carbohydrazide functional group. Its chemical formula is C9H10N4O.
Biological Activities
Research indicates that 3-amino-5-methyl-1H-indole-2-carbohydrazide exhibits several notable biological activities:
- Antiviral Properties : The compound may inhibit enzymes involved in viral replication, suggesting potential applications in antiviral drug development.
- Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, which may extend to 3-amino-5-methyl-1H-indole-2-carbohydrazide .
The biological effects of 3-amino-5-methyl-1H-indole-2-carbohydrazide are likely mediated through its interactions with specific molecular targets. Molecular docking studies suggest that it can bind to various enzymes and receptors within biological systems, which is crucial for understanding its mechanism of action and therapeutic effects.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and biological activity profiles of compounds related to 3-amino-5-methyl-1H-indole-2-carbohydrazide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-amino-4-methoxy-1H-indole-2-carbohydrazide | Methoxy group at the 4-position | Different biological activity profile |
| 4-methoxy-1H-indole-2-carbohydrazide | Lacks the amino group at the 3-position | Potentially different therapeutic properties |
| 3-amino-1H-indole-2-carbohydrazide | Lacks the methoxy group at the 4-position | Variations in biological activity due to structural differences |
| 1H-indole-2-carbohydrazide | No amino or methyl substitutions | Simpler structure may lead to different reactivity and activity |
The specificity of the substitution pattern in 3-amino-5-methyl-1H-indole-2-carbohydrazide may confer distinct biological activities compared to these similar compounds, influencing its pharmacological properties and therapeutic potential across various applications.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of indole derivatives, including those similar to 3-amino-5-methyl-1H-indole-2-carbohydrazide:
- Neuroprotective Studies : Derivatives of indole compounds have shown significant neuroprotective effects against oxidative stress in neuronal cell lines. These studies suggest that similar structures could provide protective effects against neurodegenerative disorders .
- Enzyme Inhibition Studies : Research has indicated that certain indole derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating Alzheimer's disease. The inhibition profiles suggest that modifications in the indole structure can enhance enzyme selectivity and potency .
属性
IUPAC Name |
3-amino-5-methyl-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-5-2-3-7-6(4-5)8(11)9(13-7)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARRERAXJPWNAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














